

An In-depth Technical Guide to Boc-D-Ala-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Boc-D-Ala-OMe
Cat. No.:	B558577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (**Boc-D-Ala-OMe**), a crucial building block in peptide synthesis and other areas of organic chemistry. It details its chemical structure, physical and chemical properties, and a standard experimental protocol for its synthesis.

Chemical Structure and Formula

Boc-D-Ala-OMe is a derivative of the amino acid D-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy is fundamental in peptide chemistry, allowing for controlled, stepwise elongation of peptide chains.

- Molecular Formula: C9H17NO4[1][2]
- IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]
- Synonyms: N-(tert-Butoxycarbonyl)-D-alanine methyl ester, Boc-D-alanine methyl ester[3]
- SMILES: C--INVALID-LINK--NC(=O)OC(C)(C)C[1]
- InChI: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1[3]
- InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **Boc-D-Ala-OMe**, providing a quick reference for experimental planning.

Property	Value	Reference
Molecular Weight	203.24 g/mol	[1] [3]
Appearance	White powder or solid	[3] [4]
Melting Point	34-37 °C (lit.)	[3] [4]
Density	1.03 g/mL at 25 °C (lit.)	[3] [4]
Optical Activity	$[\alpha]_{D}^{20} +45^{\circ}$, c = 1 in methanol	[3]
Flash Point	113 °C (closed cup)	[3]
CAS Number	91103-47-8	[1] [3]

Experimental Protocols

A. Synthesis of **Boc-D-Ala-OMe**

A common method for the synthesis of **Boc-D-Ala-OMe** involves the reaction of D-alanine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[\[4\]](#)

Materials:

- D-alanine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydrogen carbonate (NaHCO₃)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- 1 M Hydrochloric acid (HCl)

- N,N-dimethylethylenediamine (for purification of unreacted Boc anhydride)
- Deionized water

Procedure:

- Reaction Setup: In a suitable reaction vessel, D-alanine methyl ester hydrochloride (e.g., 5 g, 35.8 mmol) and sodium hydrogen carbonate (e.g., 9.0 g, 107 mmol) are dissolved in water (e.g., 100 mL).[4]
- Addition of Boc Anhydride: To this aqueous solution, di-tert-butyl dicarbonate (e.g., 11.7 g, 53.7 mmol) is added.[4]
- Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Extraction: Upon completion, the reaction mixture is extracted multiple times with dichloromethane (e.g., 3 x 100 mL).[4]
- Washing and Drying: The combined organic phases are dried over anhydrous magnesium sulfate.[4]
- Purification (Optional but Recommended): Nuclear magnetic resonance (NMR) analysis of the crude product may show unreacted di-tert-butyl dicarbonate.[4] To remove this, the crude product is dissolved in dichloromethane (e.g., 50 mL) and treated with N,N-dimethylethylenediamine (e.g., 5 mL) for 30 minutes. The solution is then washed with 1 M HCl (e.g., 50 mL).[4]
- Final Steps: The organic phase is dried again with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield **Boc-D-Ala-OMe** as a colorless liquid or white solid.[4]

B. Application in Peptide Synthesis

Boc-D-Ala-OMe is primarily used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[3][4] In this methodology, the Boc group serves as a temporary protecting group for the N-terminus. It is stable under coupling conditions but can be readily removed with

a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.^[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Boc-D-Ala-OMe**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Boc-D-Ala-OMe**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-D-alanine methyl ester | C9H17NO4 | CID 637612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc- D -Ala-OMe 99 91103-47-8 [sigmaaldrich.com]
- 4. BOC-D-ALA-OME | 91103-47-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]

• To cite this document: BenchChem. [An In-depth Technical Guide to Boc-D-Ala-OMe]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b558577#boc-d-ala-ome-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com